5-Acetoxy-1H-benzoimidazole-2(3H)-one
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Overview
Description
5-Acetoxy-1H-benzoimidazole-2(3H)-one is a chemical compound belonging to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an acetoxy group at the 5-position and a benzoimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-1H-benzoimidazole-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with o-phenylenediamine.
Cyclization: The o-phenylenediamine undergoes cyclization with an appropriate carboxylic acid derivative, such as acetic anhydride, to form the benzimidazole core.
Acetylation: The resulting benzimidazole derivative is then acetylated at the 5-position using acetic anhydride or acetyl chloride under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetoxy-1H-benzoimidazole-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may produce deoxygenated benzimidazole compounds.
Scientific Research Applications
5-Acetoxy-1H-benzoimidazole-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Acetoxy-1H-benzoimidazole-2(3H)-one involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-benzimidazole-2-thiol
- 5-Methoxybenzimidazole
- 1H-Benzimidazole
Uniqueness
5-Acetoxy-1H-benzoimidazole-2(3H)-one is unique due to the presence of the acetoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Biological Activity
5-Acetoxy-1H-benzoimidazole-2(3H)-one, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of various research studies aimed at elucidating its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core with an acetoxy group at the 5-position. This structural modification is believed to influence its biological activity significantly.
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, possess notable antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential utility in treating infectious diseases .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. These studies typically assess the compound's cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. Notably, the compound demonstrated significant cytotoxicity, achieving complete inhibition of cell viability at high concentrations (100 µM) and a substantial reduction (92% survival) at lower concentrations (10 µM) .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | Concentration (µM) | % Cell Viability |
---|---|---|
HeLa | 10 | 8 |
HeLa | 100 | 0 |
A549 | 10 | Not specified |
A549 | 100 | Not specified |
The mechanism behind the biological activity of this compound involves its interaction with specific molecular targets within the cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
Case Study: Apoptotic Pathways
In a study examining the apoptotic effects of benzimidazole derivatives, it was found that exposure to these compounds resulted in increased caspase activity, indicating the induction of programmed cell death in tumor cells. The study highlighted that compounds like this compound could serve as potential hypoxia-selective agents for targeting tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substitution patterns on the benzimidazole ring can lead to significant differences in biological activity. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability, thereby increasing the compound's therapeutic potential .
Properties
IUPAC Name |
(2-oxo-1,3-dihydrobenzimidazol-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5(12)14-6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGJCUZVGFXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.